1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine
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Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the reaction of the alkylated pyrazole with 3-fluorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-benzylmethanamine
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
Uniqueness
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine is unique due to the presence of the 3-fluorobenzyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H19ClFN3 |
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Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-3-18-10-13(11(2)17-18)9-16-8-12-5-4-6-14(15)7-12;/h4-7,10,16H,3,8-9H2,1-2H3;1H |
InChI Key |
IFIPKOCQDFKGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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